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Compound of Interest

(d(CH2)51, Tyr(Me)2,Arg8)-
Compound Name:
Vasopressin

cat. No.: B15572193

Application Notes and Protocols:
(d(CH2)5%,Tyr(Me)?,Arg®)-Vasopressin

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed information and protocols for the in vivo use of
(d(CH2)5%, Tyr(Me)?,Arg®)-Vasopressin, a potent and selective antagonist of the vasopressin
V1A receptor. This document summarizes its primary applications in studying anxiety-related
behaviors via intracerebral administration and in antagonizing systemic vasopressor effects. It
includes comprehensive experimental protocols, dosage information, and diagrams of the
associated signaling pathway and experimental workflows to guide researchers in its effective
use.

Chemical and Physical Properties
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Property Value Reference

[1-(B-mercapto-B,B-
cyclopentamethylenepropionic

Full Name acid),2-(O- [1]
methyl)tyrosine]arginine-

vasopressin

d(CH2)5[Tyr(Me)2]AVP,
Synonyms Manning Compound, SKF-
100273
CAS Number 73168-24-8 [2]
Molecular Formula Cs2H74N14012S2 [2]
Molecular Weight 1151.38 g/mol [2]
Appearance Lyophilized solid
N Soluble in water (up to 2
Solubility [2]
mg/mL)
Storage Store lyophilized at -20°C [2]

Biological Activity

(d(CH2)51, Tyr(Me)?,Arg®)-Vasopressin is a highly selective and potent competitive antagonist of
the vasopressin V1A receptor (V1aR). It exhibits significantly lower affinity for the V2 and
oxytocin receptors. In vitro, it effectively inhibits vasopressin-induced increases in intracellular
calcium, with an I1Cso of 5 nM for the V1A receptor and 30 nM for the oxytocin receptor.[1] In
Vvivo, its primary documented applications are the potent and prolonged antagonism of the
vasopressor effects of arginine vasopressin (AVP) and the induction of anxiolytic-like effects
when administered directly into specific brain regions.[1]

In Vivo Dosage and Administration

The dosage and administration route for (d(CH2)5%,Tyr(Me)?,Arg®)-Vasopressin are highly
dependent on the experimental model and the intended physiological effect. Two primary
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applications have been described in the literature: antagonism of vasopressor activity (systemic
administration) and modulation of anxiety-like behavior (intracerebral administration).

Systemic Administration for Vasopressor Antagonism

This application is aimed at blocking the vasoconstrictive effects of vasopressin.

. Experimental
Species Route Dosage Reference
Model

Antagonism of
) AVP-induced
Dog Intravenous (i.v.) 1-5 pg/kg
coronary artery

constriction

Antagonism of
exogenous
) vasopressin-
Rat Intravenous (i.v.) 5 ug )
induced blood
pressure

increase

Intracerebral Administration for Anxiety Models

This application focuses on investigating the role of the V1A receptor in specific brain regions
related to anxiety and fear. The most detailed protocols involve direct microinfusion into the
hippocampus.
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. Brain Dosage (per Experiment
Species Route . . Reference
Region side) al Model
o ) Dorsal Elevated
Rat Microinfusion ) 0.5 ug
Hippocampus Plus-Maze
o ] Ventral Elevated
Rat Microinfusion ) 0.5 ug
Hippocampus Plus-Maze
Cardiovascul
o _ Locus ar response
Rat Microinfusion 10 ng
Coeruleus to

vasopressin

Experimental Protocols
Protocol: Intracerebral Microinfusion for Anxiety Studies

in Rats

This protocol is based on the methodology for assessing the anxiolytic-like effects of
(d(CH2)51, Tyr(Me)?,Arg®)-Vasopressin by direct infusion into the dorsal or ventral hippocampus,

followed by behavioral testing in the elevated plus-maze.

5.1.1 Materials

e (d(CH2)5t,Tyr(Me)?,Arg®)-Vasopressin

» Sterile 0.9% saline (vehicle)

¢ Male Long-Evans or Sprague-Dawley rats (250-350q)

 Stereotaxic apparatus

e Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

e Microinfusion pump and syringes (e.g., 10 pL Hamilton syringe)

e Guide cannulae (26-gauge) and internal injectors (33-gauge)
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e Dental acrylic
o Elevated plus-maze apparatus
5.1.2 Surgical Procedure: Cannula Implantation

o Anesthetize the rat and place it in the stereotaxic apparatus. Ensure the skull is level
between bregma and lambda.

o Make a midline incision on the scalp to expose the skull.

« Drill small holes through the skull above the target brain regions using a dental drill. The
coordinates should be determined based on a standard rat brain atlas (e.g., Paxinos and
Watson).

o Dorsal Hippocampus (representative coordinates): Anteroposterior (AP): -3.8 mm from
Bregma; Mediolateral (ML): £2.5 mm from midline; Dorsoventral (DV): -3.4 mm from skull
surface.

o Ventral Hippocampus (representative coordinates): Anteroposterior (AP): -5.6 mm from
Bregma; Mediolateral (ML): £5.0 mm from midline; Dorsoventral (DV): -6.0 mm from skull
surface.

e Lower bilateral guide cannulae to the desired DV coordinate.

o Secure the cannulae to the skull using dental acrylic and anchor screws.
 Insert dummy cannulae into the guide cannulae to maintain patency.

» Allow the animals to recover for at least one week post-surgery.

5.1.3 Drug Preparation and Microinfusion

e Prepare a stock solution of (d(CH2)51, Tyr(Me)?,Arg®)-Vasopressin by dissolving it in sterile
0.9% saline. A typical concentration for a 0.5 pug dose in a 0.5 pL volume is 1 pg/uL.

o On the day of the experiment, gently restrain the rat and remove the dummy cannulae.
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e Insert the internal injectors, which should extend 1 mm beyond the tip of the guide cannulae,
into the guide cannulae.

e Connect the injectors to the microinfusion pump.

 Infuse 0.5 pL of the antagonist solution (or vehicle) into each hemisphere over a period of 60
seconds.

o Leave the injectors in place for an additional 60 seconds to allow for diffusion and to
minimize backflow.

e Replace the dummy cannulae.
5.1.4 Behavioral Testing: Elevated Plus-Maze

o Approximately 10 minutes after the microinfusion, place the rat in the center of the elevated
plus-maze, facing one of the open arms.

o Allow the rat to explore the maze for 5 minutes.

e Record the number of entries into and the time spent in the open and closed arms using an
automated tracking system or manual scoring.

e An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent
in the open arms and/or the percentage of open arm entries compared to the vehicle-treated
control group.

5.1.5 Histological Verification

e At the end of the study, euthanize the rats and perfuse them with saline followed by 4%
paraformaldehyde.

* Remove the brains and section them coronally.

» Stain the sections (e.g., with cresyl violet) to verify the placement of the injector tips within
the target hippocampal regions.
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Protocol: Systemic Injection for Vasopressor
Antagonism in Rats

This protocol outlines the procedure for evaluating the ability of (d(CH2)5, Tyr(Me)?2,Arg®)-
Vasopressin to block the hypertensive effects of exogenously administered vasopressin.

5.2.1 Materials

e (d(CH2)5t,Tyr(Me)?,Arg®)-Vasopressin
 Arginine Vasopressin (AVP)

» Sterile 0.9% saline

¢ Conscious, normotensive rats instrumented with arterial catheters for blood pressure
monitoring.

o Data acquisition system to record blood pressure and heart rate.
5.2.2 Procedure

» Allow the catheterized rat to acclimate to the testing environment.
e Record a stable baseline blood pressure and heart rate.

o Administer a bolus intravenous (i.v.) injection of AVP (e.g., 10-50 ng/kg) and record the
pressor response.

o After the blood pressure has returned to baseline and stabilized, administer an i.v. bolus of
(d(CH2)51, Tyr(Me)?,Arg®)-Vasopressin (e.g., 5 ug).

o After a set period (e.g., 5-15 minutes), challenge the animal again with the same dose of
AVP.

e Record the pressor response to AVP in the presence of the antagonist.

o A successful antagonism is demonstrated by a significant attenuation or complete blockade
of the AVP-induced increase in blood pressure.
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Signaling Pathway and Workflow Diagrams
V1A Receptor Signaling Pathway

The V1A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the
Gaq subunit.[3] Binding of arginine vasopressin (AVP) to the V1A receptor initiates a
conformational change, leading to the activation of Phospholipase C (PLC). PLC then
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers:
inositol trisphosphate (IP3) and diacylglycerol (DAG). IPs binds to its receptors on the
endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2*). The
subsequent rise in cytosolic Ca2*, along with DAG-mediated activation of Protein Kinase C
(PKC), leads to various downstream cellular effects, most notably the contraction of vascular
smooth muscle. (d(CH2)5t, Tyr(Me)?,Arg®)-Vasopressin acts as a competitive antagonist,
binding to the V1A receptor and preventing AVP from initiating this cascade.

Click to download full resolution via product page

V1A Receptor Signaling Pathway

Experimental Workflow: Intracerebral Microinfusion

The following diagram outlines the key steps involved in an in vivo study using intracerebral
microinfusion of (d(CH2)51,Tyr(Me)?3,Arg®)-Vasopressin to investigate its effects on anxiety-like
behavior in rats.
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Intracerebral Microinfusion Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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